molecular formula C15H13Cl2N3O2 B294016 N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

货号 B294016
分子量: 338.2 g/mol
InChI 键: DBFZPIPQNOBWEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as DPA-714, is a potent and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in glial cells and has been implicated in a variety of physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of these conditions.

作用机制

DPA-714 binds specifically to N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, which is upregulated in activated microglia and astrocytes in response to neuroinflammatory stimuli. Binding of DPA-714 to N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide leads to a conformational change in the protein, which activates downstream signaling pathways that modulate inflammatory and immune responses, mitochondrial function, and cell death.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects, including inhibition of microglial activation, suppression of pro-inflammatory cytokine production, induction of neuroprotective factors, and promotion of mitochondrial biogenesis. These effects are thought to underlie the therapeutic potential of DPA-714 in neuroinflammatory and neurodegenerative conditions.

实验室实验的优点和局限性

One major advantage of DPA-714 as a radioligand for N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide is its high selectivity and affinity for the protein, which allows for sensitive and specific detection of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide expression in vivo. However, DPA-714 has a relatively short half-life and is rapidly metabolized in vivo, which can limit its utility for longitudinal studies. In addition, the use of DPA-714 for imaging N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in humans is currently limited by regulatory and ethical considerations.

未来方向

There are several potential future directions for research on DPA-714 and N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide. One area of interest is the development of more stable and selective radioligands for N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide imaging, which could enable more precise and longitudinal studies of neuroinflammatory and neurodegenerative conditions. Another area of interest is the investigation of the role of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in cancer, where it has been implicated in tumor growth and progression. Finally, the therapeutic potential of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide ligands such as DPA-714 for a range of conditions beyond neuroinflammation and neurodegeneration, such as ischemia-reperfusion injury and psychiatric disorders, is an area of ongoing research.

合成方法

DPA-714 can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-aminopyridine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine, followed by coupling with N-(tert-butoxycarbonyl)-2-aminoethyl methacrylate and deprotection to yield the final product.

科学研究应用

DPA-714 has been widely used as a radioligand for imaging N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in vivo using positron emission tomography (PET). PET imaging with DPA-714 has been shown to be a sensitive and specific method for detecting neuroinflammation and neurodegeneration in animal models and in humans with conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In addition to its diagnostic potential, DPA-714 has also been investigated for its therapeutic potential in these conditions.

属性

分子式

C15H13Cl2N3O2

分子量

338.2 g/mol

IUPAC 名称

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H13Cl2N3O2/c16-10-4-5-11(12(17)9-10)14(21)19-7-8-20-15(22)13-3-1-2-6-18-13/h1-6,9H,7-8H2,(H,19,21)(H,20,22)

InChI 键

DBFZPIPQNOBWEZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

规范 SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

溶解度

43.4 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。